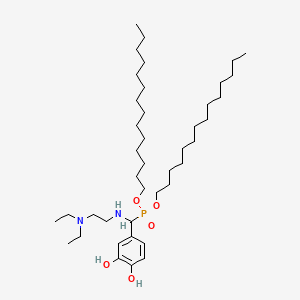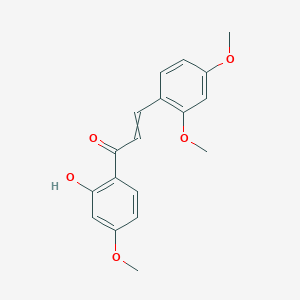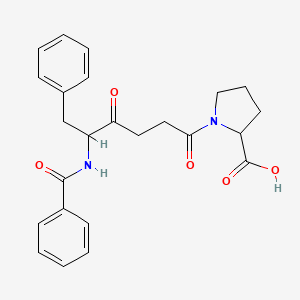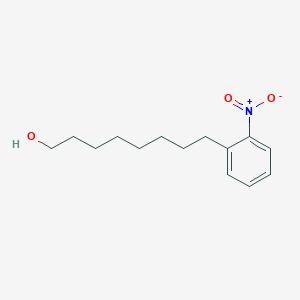
2,4,6-TMPEA (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethoxyphenethylamine (hydrochloride) is an organic compound categorized as a phenethylamine. It is commonly used as an analytical reference standard in research and forensic applications . The compound is known for its structural similarity to other phenethylamines, which are often studied for their psychoactive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethoxyphenethylamine (hydrochloride) typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl) .
Industrial Production Methods
While specific industrial production methods for 2,4,6-Trimethoxyphenethylamine (hydrochloride) are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trimethoxyphenethylamine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically involve the conversion of nitrostyrene intermediates to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Halogenated and nitrated phenethylamine derivatives.
Applications De Recherche Scientifique
2,4,6-Trimethoxyphenethylamine (hydrochloride) has a broad range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and chromatography.
Biology: Studied for its effects on neurotransmitter systems, particularly as a monoamine reuptake inhibitor.
Medicine: Investigated for potential therapeutic applications in neuropharmacology.
Industry: Utilized in the synthesis of other phenethylamine derivatives and related compounds.
Mécanisme D'action
The mechanism of action of 2,4,6-Trimethoxyphenethylamine (hydrochloride) involves its role as a monoamine reuptake inhibitor. It obstructs the reuptake of monoamines such as dopamine and norepinephrine, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft. This results in heightened stimulation of postsynaptic receptors, which can influence various physiological and psychological responses .
Comparaison Avec Des Composés Similaires
2,4,6-Trimethoxyphenethylamine (hydrochloride) is part of a group of compounds known as trimethoxyphenethylamines. Similar compounds include:
- 2,3,4-Trimethoxyphenethylamine
- 2,3,5-Trimethoxyphenethylamine
- 2,3,6-Trimethoxyphenethylamine
- 2,4,5-Trimethoxyphenethylamine
- 3,4,5-Trimethoxyphenethylamine (Mescaline)
Uniqueness
What sets 2,4,6-Trimethoxyphenethylamine (hydrochloride) apart is its specific substitution pattern on the aromatic ring, which can influence its pharmacological properties and reactivity in chemical reactions .
Propriétés
Formule moléculaire |
C11H18ClNO3 |
|---|---|
Poids moléculaire |
247.72 g/mol |
Nom IUPAC |
2-(2,4,6-trimethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO3.ClH/c1-13-8-6-10(14-2)9(4-5-12)11(7-8)15-3;/h6-7H,4-5,12H2,1-3H3;1H |
Clé InChI |
MEZFMRZBYCEOHW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)CCN)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081202.png)
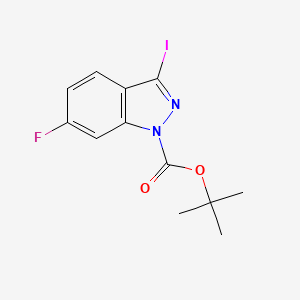
![3-[(2-Methylpropan-2-yl)oxymethyl]piperazin-2-one](/img/structure/B14081216.png)
![Ethyl 3-[4-[1-(2-aminoethyl)pyrrolidin-2-yl]phenyl]prop-2-enoate](/img/structure/B14081218.png)
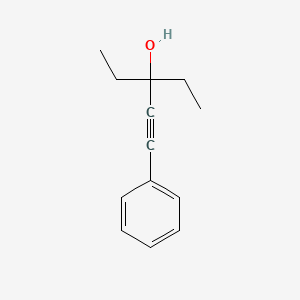
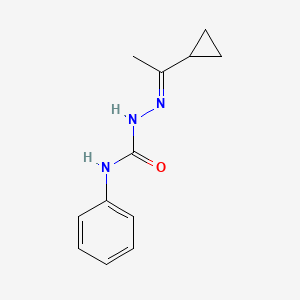
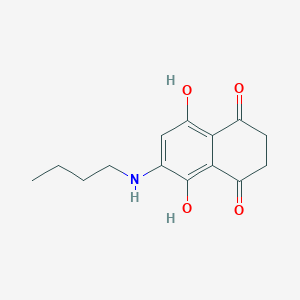
![1,3-dimethyl-6-(propan-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14081225.png)
